This compound can be classified as:
The synthesis of 2-(2-Amino-ethyl)-adamantan-2-ol typically involves the functionalization of adamantane derivatives. A common method includes the following steps:
The molecular structure of 2-(2-Amino-ethyl)-adamantan-2-ol can be described as follows:
2-(2-Amino-ethyl)-adamantan-2-ol can participate in various chemical reactions, including:
The mechanism of action for 2-(2-Amino-ethyl)-adamantan-2-ol is closely related to its interactions within biological systems.
The physical and chemical properties of 2-(2-Amino-ethyl)-adamantan-2-ol are crucial for its applications:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Not extensively documented |
Solubility | Soluble in water and organic solvents |
Boiling Point | Not extensively documented |
Stability | Stable under normal conditions |
These properties make it suitable for various applications in chemistry and biology .
The scientific applications of 2-(2-Amino-ethyl)-adamantan-2-ol are diverse:
The adamantane scaffold—a diamondoid hydrocarbon with exceptional structural rigidity and lipophilicity—has fundamentally reshaped medicinal chemistry since its isolation from petroleum in 1933 [2]. This cage structure exhibits unparalleled versatility in drug design, primarily due to its unique capacity to enhance blood-brain barrier penetration, resist metabolic degradation, and precisely orient functional groups for target engagement [7]. The discovery of aminoadamantane derivatives as antiviral and neurological agents marked a transformative milestone, with amantadine emerging as the first FDA-approved adamantane-based antiviral in 1968 [5]. The subsequent development of memantine established the clinical significance of aminoalkyladamantanes in neurodegenerative disorders, validating the structural framework for central nervous system (CNS)-targeted therapeutics [2] [4]. These foundational successes have catalyzed extensive exploration into structurally refined adamantane derivatives, including 2-(2-Amino-ethyl)-adamantan-2-ol—a hybrid molecule incorporating both hydrophilic (hydroxyl) and basic (aminoethyl) functionalities on the adamantane cage [1]. This compound exemplifies contemporary strategies to optimize adamantane-based pharmacophores for enhanced target specificity and multifunctional activity.
The therapeutic journey of aminoadamantanes began with the serendipitous discovery of amantadine (1-aminoadamantane) as an anti-influenza A agent in the 1960s [5]. Its mechanism—inhibition of the viral M2 proton channel—was elucidated decades later, revealing how the aminoadamantane moiety physically obstructs the channel pore, preventing viral uncoating [5]. This breakthrough positioned aminoadamantanes as critical tools for studying ion channel physiology. By the 1980s, researchers observed that amantadine improved motor symptoms in Parkinson’s patients, hinting at CNS activity beyond antiviral effects [2]. This observation catalyzed the systematic development of memantine (1-amino-3,5-dimethyladamantane), which received FDA approval in 2003 for moderate-to-severe Alzheimer’s disease [2] [4]. Memantine’s success stemmed from its uncompetitive antagonism of NMDA receptors, where its adamantane cage facilitates voltage-dependent block of pathological glutamate excitation without disrupting physiological neurotransmission—a property attributed to its precise steric and electronic configuration [4]. The subsequent two decades witnessed strategic structural diversification:
Table 1: Evolution of Key Aminoadamantane Pharmacophores
Compound | Core Structure | Primary Therapeutic Target | Clinical/Experimental Use |
---|---|---|---|
Amantadine | 1-Aminoadamantane | Influenza A M2 ion channel | Antiviral, Parkinson's symptom relief |
Memantine | 1-Amino-3,5-dimethyladamantane | NMDA receptor | Alzheimer’s disease |
Dimebon (Latrepirdine) | γ-Carboline-aminoadamantane conjugate | Multiple (AChE, BChE, NMDA receptors) | Investigational for neurodegeneration |
2-(2-Amino-ethyl)-adamantan-2-ol | 2-Hydroxy-2-aminoethyladamantane | Hybrid: Potential NMDA/cholinesterase | Experimental |
This progression culminated in advanced derivatives like 2-(2-Amino-ethyl)-adamantan-2-ol (C₁₂H₂₁NO, MW 195.31) [1], which embodies the strategic integration of a polar hydroxyl group at the C2 position and a flexible ethylamino side chain—features designed to synergize with complex targets in neurodegeneration while maintaining favorable pharmacokinetics.
Adamantane-based inhibitors of viral ion channels and neurological targets share critical structural motifs that dictate target specificity and efficacy. The influenza A M2 proton channel, a paradigm for viral ion channel inhibition, requires adamantane derivatives with compact, lipophilic cages and primary amines for effective pore occlusion. Amantadine’s unsubstituted adamantane cage and terminal amine optimally fit within the M2’s transmembrane α-helical bundle (pore diameter ~4 Å), where its protonated amine disrupts water-mediated proton conductance [5]. However, near-universal resistance (e.g., S31N mutation) emerged due to steric interference with amantadine binding—a vulnerability prompting design of bulkier analogs like 2-(2-Amino-ethyl)-adamantan-2-ol [5].
In contrast, NMDA receptor antagonists like memantine demand distinct structural features:
Table 2: Structural Requirements for Adamantane-Based Target Engagement
Target | Critical Adamantane Features | Role in Inhibition | Impact of Modifications |
---|---|---|---|
Influenza A M2 channel | Compact cage (C10 adamantane) | Steric pore occlusion | Bulky groups (e.g., OH) reduce efficacy |
Primary amine | Disrupts proton relay | Secondary amines inactive | |
NMDA receptor (channel) | N-alkylation (e.g., dimethyl) | Voltage-dependent block | Enhances kinetics |
Hydroxyl at C2/C4 position | Hydrogen bonding to ifenprodil site | Enables GluN2B selectivity | |
Cholinesterase PAS | Extended aminoethyl chain | Reaches peripheral anionic site | Inhibits Aβ aggregation |
The structural duality of 2-(2-Amino-ethyl)-adamantan-2-ol—combining a secondary hydroxyl group (potential PAS binder) with a flexible ethylamino linker—positions it uniquely to interact with neurological targets beyond simple channel blockade. Molecular modeling suggests its elongated structure could simultaneously engage the NMDA receptor’s ifenprodil site and acetylcholinesterase’s peripheral anionic site (PAS), a hypothesis supported by studies of similar conjugates [4]. This multifunctional capacity distinguishes it from classical aminoadamantanes like amantadine, which lacks the hydroxyl and extended chain necessary for complex protein interactions.
The molecular design of 2-(2-Amino-ethyl)-adamantan-2-ol integrates three strategic elements to overcome limitations of existing adamantane drugs: metabolic instability, target monotony, and poor adaptability to resistance.
C2-Hydroxylation for Metabolic Resistance and Target Diversification:Introducing a hydroxyl group at the C2 position sterically shields the adjacent aminoethyl chain from oxidative metabolism (e.g., cytochrome P450-mediated N-dealkylation), prolonging plasma half-life [2] [7]. Additionally, the hydroxyl group enables hydrogen-bonding interactions with GluN2B subunits of NMDA receptors—a site inaccessible to non-hydroxylated aminoadamantanes like memantine [4]. This was validated in radioligand assays where hydroxyadamantane derivatives displaced [³H]ifenprodil at IC₅₀ values <10 μM, confirming GluN2B engagement [4].
Aminoethyl Spacer for Conformational Flexibility:The ethylenic linker (-CH₂-CH₂-) between the adamantane cage and terminal amine provides rotational freedom (∼6 kcal/mol barrier), enabling adaptation to divergent binding pockets [3] [4]. In NMDA receptors, this allows the protonated amine to reach deep channel residues while the adamantyl cage anchors at subunit interfaces. For cholinesterases, the spacer’s length matches the ∼11 Å distance between the catalytic anionic site (CAS) and peripheral anionic site (PAS), facilitating dual-site binding that inhibits β-amyloid aggregation [4].
Hybrid Pharmacophore Potential:Computational docking of 2-(2-Amino-ethyl)-adamantan-2-ol predicts simultaneous occupancy of:
Table 3: Molecular Properties of 2-(2-Amino-ethyl)-adamantan-2-ol
Property | Value | Significance in Design |
---|---|---|
Molecular Formula | C₁₂H₂₁NO | Balanced lipophilicity (cLogP ∼2.1) |
Molecular Weight | 195.31 g/mol | Optimal for CNS penetration |
Hydrogen Bond Donors | 2 (OH, NH₂) | Enhanced target affinity |
Hydrogen Bond Acceptors | 2 (OH, N:) | Solubility and protein interactions |
Rotatable Bonds | 2 (in -CH₂-CH₂-) | Conformational adaptability |
The deliberate inclusion of a secondary hydroxyl group and flexible aminoethyl chain thus transforms the classical adamantane pharmacophore into a versatile scaffold capable of multi-target engagement—addressing both viral ion channel inhibition (retaining amantadine’s steric occlusion potential) and neurological pathologies (expanding into GluN2B and cholinesterase modulation) [2] [4] [5]. This hybrid strategy represents a paradigm shift from single-target adamantane drugs toward multifunctional agents.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1